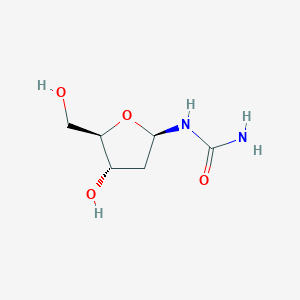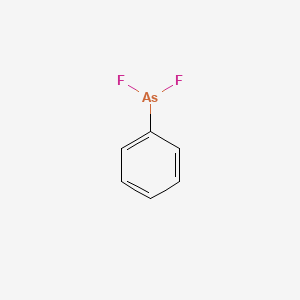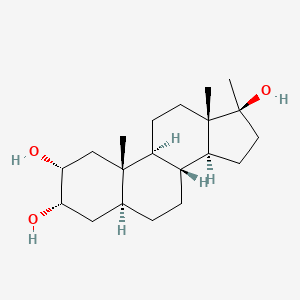
17alphalpha-Methyl-5alpha-androstane-2alpha,3alpha,17beta-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17alphalpha-Methyl-5alpha-androstane-2alpha,3alpha,17beta-triol is a synthetic steroid belonging to the class of androgens and derivatives These compounds are known for their role in the development and maintenance of masculine characteristics
Preparation Methods
The synthesis of 17alphalpha-Methyl-5alpha-androstane-2alpha,3alpha,17beta-triol involves multiple steps, starting from basic steroidal precursors. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a suitable steroidal precursor, such as androstenedione.
Methylation: Introduction of the 17alpha-methyl group is achieved through methylation reactions using reagents like methyl iodide.
Reduction: The 5alpha-androstane structure is formed through reduction reactions, often using reducing agents like lithium aluminum hydride.
Hydroxylation: Introduction of hydroxyl groups at the 2alpha, 3alpha, and 17beta positions is achieved through hydroxylation reactions using reagents like osmium tetroxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
17alphalpha-Methyl-5alpha-androstane-2alpha,3alpha,17beta-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can further modify the hydroxyl groups, converting them into other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of steroidal compounds.
Biology: Studied for its effects on cellular processes and its role as a regulator of gonadotropin secretion.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and treatment of androgen deficiency.
Industry: Utilized in the development of performance-enhancing drugs and as a reference material in sports drug testing.
Mechanism of Action
The mechanism of action of 17alphalpha-Methyl-5alpha-androstane-2alpha,3alpha,17beta-triol involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in the development and maintenance of masculine characteristics. The molecular targets include various enzymes and proteins involved in steroid metabolism and signaling pathways.
Comparison with Similar Compounds
17alphalpha-Methyl-5alpha-androstane-2alpha,3alpha,17beta-triol can be compared with other similar compounds, such as:
5alpha-androstane-3beta,17alpha-diol: Another androgenic steroid with similar structural features but different hydroxylation patterns.
17-Methyl-5Alpha-androstane-3Alpha,17Beta-diol: A closely related compound with similar methylation and hydroxylation but differing in specific functional groups.
Properties
Molecular Formula |
C20H34O3 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(2R,3S,5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C20H34O3/c1-18-11-17(22)16(21)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-17,21-23H,4-11H2,1-3H3/t12-,13+,14-,15-,16-,17+,18-,19-,20-/m0/s1 |
InChI Key |
BUTNDYMNFYGFDE-WIRWPRASSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(C4)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


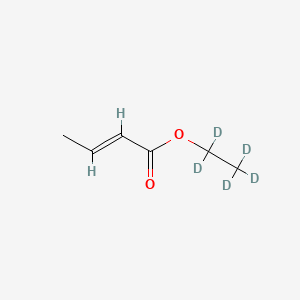
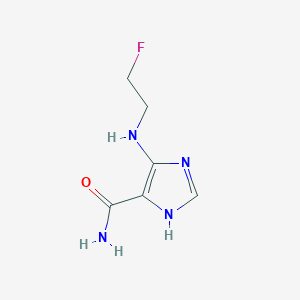
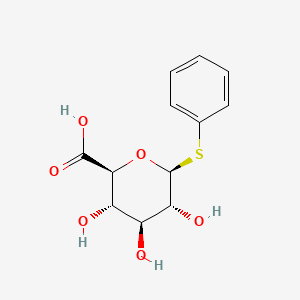
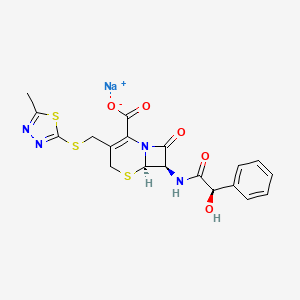
![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
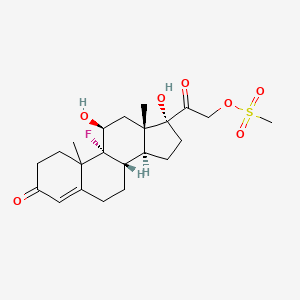
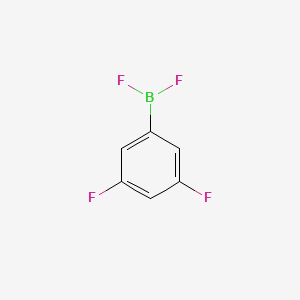
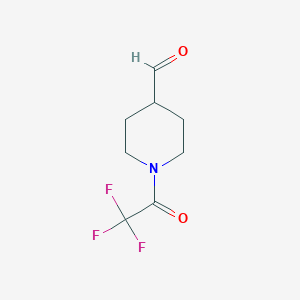
![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)
